3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- Z-configuration at the methylidene bridge, critical for stereochemical activity.
- Tetrahydrofuran-2-ylmethyl amino group at position 2, contributing to solubility and hydrogen-bonding capacity.
This hybrid structure combines heterocyclic moieties known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O4S2/c1-32-17-9-7-16(8-10-17)15-29-24(31)20(35-25(29)34)13-19-22(26-14-18-5-4-12-33-18)27-21-6-2-3-11-28(21)23(19)30/h2-3,6-11,13,18,26H,4-5,12,14-15H2,1H3/b20-13- |
InChI Key |
LMMJVNNLGPWRMJ-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiazolidinone core This is typically achieved through the reaction of a thioamide with an α-haloketone under basic conditions The resulting thiazolidinone is then coupled with a pyrido[1,2-a]pyrimidin-4-one derivative through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrimidines and thiazolidines possess antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds with structural similarities demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Pyrido[1,2-a]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation. Specific studies highlighted that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Thiazolidine Derivatives : Researchers synthesized thiazolidine derivatives and assessed their antimicrobial activity. The findings revealed that modifications on the benzene ring significantly affected microbial inhibition .
- Pyrido[1,2-a]pyrimidine Derivatives : A study focused on synthesizing new pyrido[1,2-a]pyrimidine derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. These findings suggest that structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a pyrido-pyrimidinone-thiazolidinone scaffold with several analogs (Table 1). Substituent variations significantly influence physicochemical and pharmacological profiles:
Table 1: Structural and Functional Comparison of Analogs
*Calculated using ChemDraw.
Key Observations:
- Solubility: The tetrahydrofuran-derived amino group in the target compound may improve aqueous solubility relative to ethylamino or phenylethyl groups .
Computational and Experimental Insights
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows ~65–70% structural similarity to analogs like STK983089, suggesting overlapping pharmacophores .
- Drug-Likeness: Computational models () predict moderate LogP (~3.2) and high oral bioavailability for the target compound, aligning with chromenopyrimidine analogs .
Gaps and Opportunities
- Bioactivity Data: Limited experimental data exist for the target compound. Testing against antimicrobial or cancer cell lines is warranted, as suggested by analog activities .
- Stereochemical Stability : The Z-configuration requires validation via NMR or X-ray crystallography .
- Toxicity Profiling: Thiazolidinone derivatives may exhibit hepatotoxicity; in vitro assays are needed .
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the family of thiazolidinone derivatives, which have garnered attention due to their diverse biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4S2 |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOC |
| InChI | InChI=1S/C24H24N4O4S2/c1-15... |
Antioxidant Activity
Thiazolidinone derivatives are known for their antioxidant properties. Recent studies suggest that modifications at specific positions on the thiazolidinone ring can enhance antioxidant activity. For instance, compounds with substituents like methoxy groups have shown significant inhibition of lipid peroxidation, indicating their potential as effective antioxidants .
Anticancer Properties
Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thiazolidinones have been shown to affect pathways related to tumor growth and metastasis . Specific studies have demonstrated that related compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against tumors .
Antidiabetic Effects
Thiazolidinones are also recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism. The compound may share this property due to its structural similarities with established antidiabetic agents like pioglitazone .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. The compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. Studies have indicated that modifications can lead to increased potency against resistant strains of bacteria, making these compounds valuable in combating infectious diseases .
Study 1: Antioxidant Activity Assessment
In a comparative study assessing the antioxidant capabilities of various thiazolidinone derivatives, the compound exhibited significant activity in assays such as DPPH and ABTS. It demonstrated an EC50 value comparable to standard antioxidants like ascorbic acid, underscoring its potential utility in preventing oxidative stress-related diseases .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and disruption of mitochondrial membrane potential .
Study 3: Antidiabetic Effects
In vivo studies using diabetic rat models showed that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .
Q & A
Q. What are the key structural features influencing the compound’s reactivity and biological activity?
The compound contains a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) with a Z-configuration double bond, which is critical for its stereochemical stability and interaction with biological targets. The 4-methoxybenzyl substituent enhances lipophilicity and may influence receptor binding, while the tetrahydrofuran-2-ylmethyl amino group contributes to solubility and hydrogen-bonding potential . Comparative studies of analogous pyridothiadiazine derivatives suggest that substituents on aromatic rings directly modulate reactivity and activity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C-NMR : Assigns proton and carbon environments, confirming the Z-configuration of the thiazolidinone double bond and substituent positions .
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy (e.g., observed vs. calculated [M+H]+) .
Q. What synthetic routes are reported for similar thiazolidinone-pyrimidine hybrids?
A two-step approach is common:
- Step 1 : Condensation of a hydrazine intermediate with a substituted aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol with catalytic acetic acid .
- Step 2 : Oxidative cyclization using sodium hypochlorite in ethanol at room temperature, forming the thiazolidinone ring .
Advanced Research Questions
Q. How can the oxidative cyclization step (thiazolidinone formation) be optimized?
- Solvent choice : Ethanol promotes greener synthesis, but DMF may improve yield for sterically hindered intermediates .
- Oxidant screening : Sodium hypochlorite (NaOCl·5H₂O) is effective, but DDQ or iodine can be alternatives for electron-deficient substrates .
- Reaction monitoring : Use TLC (dichloromethane mobile phase) and in situ NMR to track intermediate conversion .
Q. How to resolve contradictions in biological activity data across analogs?
- Cross-assay validation : Test the compound in both cell-based (e.g., antimicrobial MIC assays) and enzyme-targeted (e.g., kinase inhibition) systems to distinguish off-target effects .
- Control experiments : Include structurally simplified analogs (e.g., lacking the tetrahydrofuran group) to isolate pharmacophoric contributions .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Molecular docking : Map interactions between the thiazolidinone core and target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR modeling : Use Hammett constants (σ) for substituents on the 4-methoxybenzyl group to predict electronic effects on activity .
Q. How to address poor solubility during in vitro assays?
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- Pro-drug strategies : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance bioavailability .
Q. What purification challenges arise from byproducts in the final step?
- Chromatography : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers .
- Recrystallization : Use methanol/water mixtures to isolate pure crystals, monitored by melting point analysis .
Methodological Notes
- Synthetic reproducibility : Ensure strict control of reaction temperature (±2°C) and moisture levels to prevent hydrolysis of the thioxo group .
- Data interpretation : Cross-reference NMR shifts with analogous compounds (e.g., 3,5-diphenylcyclohex-2-enone derivatives) to confirm regiochemistry .
For further details on reaction mechanisms or biological assay protocols, consult primary literature on thiazolidinone chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
